![molecular formula C15H17NO4 B1348568 Malonato de dietilo [ciano(fenil)metil] CAS No. 185067-05-4](/img/structure/B1348568.png)

Malonato de dietilo [ciano(fenil)metil]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

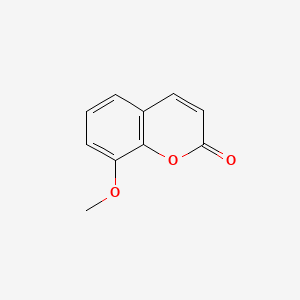

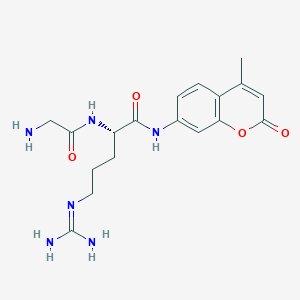

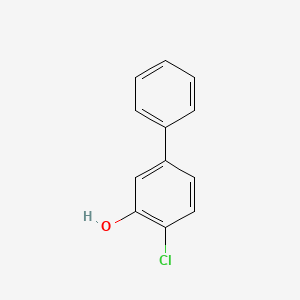

“Diethyl [cyano(phenyl)methyl]malonate” is a chemical compound with the molecular formula C15H17NO4 . It is also known by other names such as “diethyl 2-[cyano(phenyl)methyl]propanedioate” and “Diethyl 2-(cyano(phenyl)methyl)malonate” among others .

Synthesis Analysis

The synthesis of malonic ester derivatives like “Diethyl [cyano(phenyl)methyl]malonate” typically involves a Claisen condensation with diethyl oxalate and ethyl phenylacetate followed by decarbonylation . This indirect method is often used because aryl halides are relatively weaker electrophiles than alkyl halides and thus poorly alkylate diethyl malonate .

Molecular Structure Analysis

The molecular weight of “Diethyl [cyano(phenyl)methyl]malonate” is 275.30 g/mol . The InChI representation of the molecule is InChI=1S/C15H17NO4/c1-3-19-14(17)13(15(18)20-4-2)12(10-16)11-8-6-5-7-9-11/h5-9,12-13H,3-4H2,1-2H3 .

Chemical Reactions Analysis

As a derivative of diethyl malonate, “Diethyl [cyano(phenyl)methyl]malonate” can be combined with Urea under the action of a strong base to form a barbiturate .

Physical And Chemical Properties Analysis

The computed properties of “Diethyl [cyano(phenyl)methyl]malonate” include a molecular weight of 275.30 g/mol, XLogP3-AA of 2.3, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 5, Rotatable Bond Count of 8, Exact Mass of 275.11575802 g/mol, Monoisotopic Mass of 275.11575802 g/mol, Topological Polar Surface Area of 76.4 Ų, Heavy Atom Count of 20, Formal Charge of 0, and Complexity of 361 .

Aplicaciones Científicas De Investigación

Condensación de Knoevenagel

Malonato de dietilo [ciano(fenil)metil] se utiliza en la Condensación de Knoevenagel . Esta es una reacción que implica la condensación de compuestos ácidos de carbono con aldehídos para dar compuestos α,β-insaturados . La Modificación de Doebner, que es posible en presencia de grupos ácidos carboxílicos, incluye una descarboxilación inducida por piridina .

Sistemas de adhesivos sostenibles de alto rendimiento y eficiencia energética

Malonato de dietilo [ciano(fenil)metil] se utiliza en la producción de sistemas de adhesivos sostenibles de alto rendimiento y eficiencia energética . Estos sistemas adhesivos son basados en monómeros y 100% reactivos . Ofrecen una alternativa a los adhesivos tradicionales de madera a base de solventes o a los adhesivos cianoacrilato de dos partes .

Compatibilidad ambiental

Los polímeros de malonato de metileno, que se pueden derivar de Malonato de dietilo [ciano(fenil)metil], parecen ser compatibles ambiental, biológica y/o metabólicamente con los organismos vivos . Esto está evidenciado por artículos de investigación clínica revisados por pares que abarcan casi 20 años .

Análisis HPLC

Malonato de dietilo [ciano(fenil)metil] se puede analizar mediante el método HPLC de fase inversa (RP) con condiciones simples . La fase móvil contiene acetonitrilo (MeCN), agua y ácido fosfórico .

Síntesis de acrilamidas

Malonato de dietilo [ciano(fenil)metil] se puede utilizar en la síntesis de acrilamidas a través de la Condensación de Doebner-Knoevenagel .

Síntesis de α-cianoacrilatos y α-cianoacrilonitrilos

Malonato de dietilo [ciano(fenil)metil] se puede utilizar en la Condensación de Knoevenagel catalizada por fosfano para la síntesis fácil de α-cianoacrilatos y α-cianoacrilonitrilos .

Mecanismo De Acción

Target of Action

Diethyl [cyano(phenyl)methyl]malonate, a derivative of diethyl malonate, primarily targets the carbon alpha (directly adjacent) to both carbonyl groups . This compound is relatively acidic due to its α hydrogens being flanked by two carbonyl groups .

Mode of Action

The compound’s mode of action involves a series of reactions known as the Knoevenagel Condensation . Initially, an enol intermediate is formed, which then reacts with the aldehyde. The resulting aldol undergoes subsequent base-induced elimination . A variation of the mechanism involves piperidine acting as an organocatalyst, with the corresponding iminium intermediate as the acceptor .

Biochemical Pathways

The primary biochemical pathway affected by diethyl [cyano(phenyl)methyl]malonate is the Malonic Ester Synthesis . This pathway involves the alkylation of the carbon alpha to both carbonyl groups, followed by conversion to a substituted acetic acid .

Pharmacokinetics

It’s known that the compound is easily converted into its enolate ion by reaction with sodium ethoxide in ethanol . This suggests that the compound may have good bioavailability.

Result of Action

The result of the compound’s action is the formation of a substituted acetic acid . This is achieved through a series of reactions, including the formation of an enol intermediate, reaction with an aldehyde, and subsequent base-induced elimination .

Action Environment

The action of diethyl [cyano(phenyl)methyl]malonate is influenced by environmental factors such as temperature and the presence of a strong base . The compound is easily converted into its enolate ion by reaction with sodium ethoxide in ethanol , suggesting that the compound’s action, efficacy, and stability may be influenced by the solvent used.

Safety and Hazards

The safety data sheet for diethyl malonate, a similar compound, indicates that it is a combustible liquid and causes serious eye irritation . It is also harmful to aquatic life . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/protective clothing/eye protection/face protection, and avoiding release to the environment .

Propiedades

IUPAC Name |

diethyl 2-[cyano(phenyl)methyl]propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-3-19-14(17)13(15(18)20-4-2)12(10-16)11-8-6-5-7-9-11/h5-9,12-13H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBLUPJLUUEJLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C#N)C1=CC=CC=C1)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349726 |

Source

|

| Record name | diethyl [cyano(phenyl)methyl]malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

185067-05-4 |

Source

|

| Record name | 1,3-Diethyl 2-(cyanophenylmethyl)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185067-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | diethyl [cyano(phenyl)methyl]malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-4-chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B1348487.png)

![5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1348506.png)

![3-Chlorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1348512.png)